![molecular formula C23H27N3O4S2 B2571939 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one CAS No. 941925-48-0](/img/structure/B2571939.png)
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one, also known as EBPB, is a chemical compound that has recently gained interest in the scientific community due to its potential therapeutic applications. EBPB belongs to the class of piperazine compounds and has been found to exhibit promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Arylpiperazine Derivatives in Medicinal Chemistry
Arylpiperazine derivatives have garnered attention for their therapeutic potential, demonstrating a wide array of biological activities. These compounds have been explored mainly for their role in the treatment of neuropsychiatric disorders, such as depression, psychosis, and anxiety. Research indicates that modifications in the arylpiperazine structure can significantly impact their pharmacological profiles, suggesting a pathway for the development of new therapeutic agents. Notably, these derivatives undergo extensive metabolic transformations, highlighting the importance of understanding their pharmacokinetics for drug development (Caccia, 2007; Jůza et al., 2022).
Chemical Inhibitors and Cytochrome P450 Isoforms
Research on chemical inhibitors, including those related to piperazine structures, underscores their significance in understanding drug metabolism and potential drug-drug interactions. Studies have evaluated the selectivity and potency of various chemical inhibitors against cytochrome P450 isoforms, which are crucial for the metabolic processing of a wide range of drugs. This research aids in predicting possible interactions and optimizing pharmacotherapy by mitigating adverse effects (Khojasteh et al., 2011).
Antioxidant Capacity and Molecular Interactions
The study of antioxidants, including phenolic compounds and their interactions with radicals like ABTS•+, provides insights into the reaction pathways and potential therapeutic applications of compounds with antioxidant properties. Understanding these interactions can guide the development of drugs with improved antioxidant capacities, beneficial for treating oxidative stress-related diseases (Ilyasov et al., 2020).
Eigenschaften
IUPAC Name |
4-(benzenesulfonyl)-1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-2-30-18-10-11-20-21(17-18)31-23(24-20)26-14-12-25(13-15-26)22(27)9-6-16-32(28,29)19-7-4-3-5-8-19/h3-5,7-8,10-11,17H,2,6,9,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGAWDZJWHZECI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.